molecular formula C14H17N3O3 B8350135 2-(tert-butoxycarbonylamino)-N-(4-cyanophenyl)acetamide

2-(tert-butoxycarbonylamino)-N-(4-cyanophenyl)acetamide

Cat. No. B8350135
M. Wt: 275.30 g/mol
InChI Key: JLPSFZVWVVTNNE-UHFFFAOYSA-N
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Patent
US05773442

Procedure details

45.5 ml of a solution of 4N-hydrogen chloride/ethyl acetate was added to 10 g of 2-(tert-butoxycarbonylamino)-N-(4-cyanophenyl)acetamide in a closed vessel and stirred for 18 hours. The crystals formed were removed by filtration, washed with ethyl acetate and then dried under a reduced pressure to obtain 7.7 g of 2-amino-N-(4-cyanophenyl)acetamide hydrochloride. 58.8 ml of an 5 aqueous saturated solution of sodium hydrogencarbonate and 20 ml of water were added to 3.7 g of the hydrochloride and stirred for 1 hour. The crystals thus formed were taken out by filtration and dried under a reduced pressure to obtain 2.5 g of 2-amino-N-(4-cyanophenyl)acetamide.
[Compound]
Name
solution
Quantity
45.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C(OCC)(=O)C.C(OC([NH:15][CH2:16][C:17]([NH:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]#[N:27])=[CH:22][CH:21]=1)=[O:18])=O)(C)(C)C>>[ClH:1].[NH2:15][CH2:16][C:17]([NH:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]#[N:27])=[CH:22][CH:21]=1)=[O:18] |f:0.1,3.4|

Inputs

Step One
Name
solution
Quantity
45.5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(=O)OCC
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)C#N

Conditions

Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals formed
CUSTOM
Type
CUSTOM
Details
were removed by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.NCC(=O)NC1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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